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Cat. No.: B1594107

Get Quote

Abstract
N-Propylcyclopropanecarboxamide (CAS 26389-59-3) is a critical building block in medicinal

chemistry, valued for introducing the metabolically stable cyclopropane motif into drug

candidates. This guide details the physicochemical properties of this intermediate and provides

validated protocols for its synthesis and downstream transformation. Specifically, we focus on

its reduction to secondary amines—a frequent pharmacophore in neuroactive agents—and its

utility as a directing group for Palladium-catalyzed C-H functionalization.

Introduction & Compound Profile
The incorporation of cyclopropane rings into drug scaffolds is a proven strategy to enhance

metabolic stability, improve potency, and increase blood-brain barrier permeability [1]. N-
Propylcyclopropanecarboxamide combines this rigid, strained ring with a lipophilic propyl

chain, making it an ideal precursor for synthesizing N-alkyl-cyclopropylmethanamines.

Unlike linear alkyl chains, the cyclopropane ring possesses significant
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-character (Walsh orbitals), allowing it to interact uniquely with receptor binding pockets while
resisting oxidative metabolism (e.g., P450 degradation).

Physicochemical Profile
Property Value Notes

IUPAC Name

N-

propylcyclopropanecarboxami

de

CAS Number 26389-59-3 [2]

Molecular Formula

C

H

NO

Molecular Weight 127.18 g/mol

Appearance
Colorless to pale yellow

liquid/solid
Low melting point solid

Solubility DCM, Methanol, Ethyl Acetate Poorly soluble in water

Key Reactivity
Amide reduction, C-H

activation
Stable to mild acid/base

Synthesis of N-Propylcyclopropanecarboxamide
While commercially available, in-house synthesis is often required for isotopic labeling or

derivative generation. The Schotten-Baumann reaction is the preferred method due to its high

yield and operational simplicity.

Protocol A: Acylation of Propylamine
Objective: Synthesis of N-propylcyclopropanecarboxamide from cyclopropanecarbonyl

chloride.

Reagents:

Cyclopropanecarbonyl chloride (1.0 equiv)
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Propylamine (1.1 equiv)

Triethylamine (Et

N) (1.2 equiv)

Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

Setup: Purge a 500 mL round-bottom flask with nitrogen. Add Propylamine (50 mmol) and Et

N (60 mmol) to DCM (100 mL). Cool the solution to 0°C using an ice bath.

Addition: Dropwise add Cyclopropanecarbonyl chloride (50 mmol) diluted in 20 mL DCM

over 30 minutes. Critical: Exothermic reaction; maintain internal temperature < 5°C to

prevent ring opening or side reactions.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor

by TLC (EtOAc/Hexane 1:1) or LC-MS.

Workup: Quench with saturated NaHCO

(50 mL). Separate the organic layer and wash with 1M HCl (to remove unreacted amine),
followed by brine.

Purification: Dry over MgSO

, filter, and concentrate in vacuo. If necessary, purify via flash column chromatography (SiO

, 0-30% EtOAc in Hexanes).

Yield Expectation: >90% Validation:

H NMR (CDCl

) should show cyclopropyl protons at

0.7–1.0 ppm and the propyl chain signals.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594107?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Application 1: Reduction to Secondary Amines
The primary utility of this intermediate is its conversion to

-(cyclopropylmethyl)propan-1-amine. This secondary amine motif is found in various CNS-
active agents, where the cyclopropyl group acts as a bioisostere for isopropyl or isobutyl
groups.

Protocol B: LiAlH Reduction
Safety Warning: Lithium Aluminum Hydride (LiAlH

) is pyrophoric. Handle under strict inert atmosphere.

Workflow:

Preparation: Suspend LiAlH

(2.0 equiv) in anhydrous THF under Argon at 0°C.

Addition: Slowly add a solution of

-propylcyclopropanecarboxamide (1.0 equiv) in THF.

Note: Gas evolution (H

) will occur. Control addition rate.

Reflux: Heat the mixture to reflux (66°C) for 6–12 hours. The amide carbonyl is fully reduced

to the methylene group.

Fieser Quench: Cool to 0°C. Carefully add:

mL Water (

= grams of LiAlH

used)

mL 15% NaOH

mL Water
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Isolation: Filter the granular white precipitate. Concentrate the filtrate to obtain the amine oil.

Mechanism & Pathway: The amide carbonyl is attacked by the hydride, forming a tetrahedral

intermediate. The oxygen is eventually eliminated, and a second hydride reduction yields the

amine.

Application 2: Directed C-H Functionalization
Modern drug discovery utilizes the amide group as a Directing Group (DG) to functionalize the

strained cyclopropane ring. This allows for the synthesis of complex cis-2-substituted

cyclopropanes without de novo ring synthesis.

Protocol C: Pd(II)-Catalyzed Arylation
Concept: The amide nitrogen coordinates with Palladium, directing it to activate the C-H bond

on the cyclopropane ring (typically at the

-position).

Reagents:

Substrate: N-propylcyclopropanecarboxamide

Coupling Partner: Aryl Iodide (Ar-I)

Catalyst: Pd(OAc)

(10 mol%)

Ligand: Mono-N-protected amino acid (MPAA) or phosphine ligands (depending on specific

aryl iodide).

Base: Ag

CO

or K

CO
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.

Procedure:

Combine amide (0.2 mmol), Ar-I (0.4 mmol), Pd(OAc)

, and Base in a sealed tube.

Add solvent (typically t-Amyl alcohol or Toluene).

Heat to 110°C for 18 hours.

Filter through Celite and analyze by NMR.

Outcome: This reaction typically yields the cis-2-arylcyclopropanecarboxamide, a scaffold

found in NK1 antagonists and antidepressants [3].

Visualizing the Workflow
The following diagram illustrates the synthesis of the intermediate and its divergent applications

in drug discovery.
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Figure 1: Synthetic workflow for N-propylcyclopropanecarboxamide, highlighting its

generation and downstream utility in amine synthesis and C-H functionalization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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